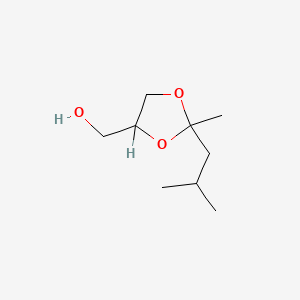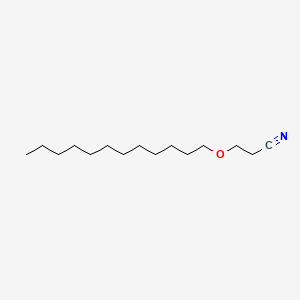
15-Methyltritriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C34H70 . It is a methyl-branched alkane, specifically a derivative of tritriacontane. This compound is known for its role in chemical communication among insects and has been studied for its unique properties and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methyltritriacontane typically involves the use of α-methylalkanoic acids . One common method includes the asymmetric synthesis of chiral hydrocarbons. For instance, the stereoisomers of this compound can be synthesized using α-methylalkanoic acids with high configurational purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis starting from simpler hydrocarbons. The process may include alkylation, hydrogenation, and purification steps to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 15-Methyltritriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction can lead to the formation of simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
15-Methyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Plays a role in chemical communication among insects, acting as a pheromone or kairomone.
Industry: Utilized in the formulation of lubricants and coatings due to its stability and hydrophobic properties
Wirkmechanismus
The mechanism of action of 15-Methyltritriacontane in biological systems involves its interaction with specific receptors in insects. As a pheromone, it binds to olfactory receptors, triggering behavioral responses such as mating or aggregation. The exact molecular targets and pathways can vary depending on the insect species .
Vergleich Mit ähnlichen Verbindungen
Tritriacontane: The parent hydrocarbon without the methyl branch.
13-Methylhentriacontane: Another methyl-branched hydrocarbon with similar properties.
15,19-Dimethyltritriacontane: A compound with two methyl branches, used in similar applications.
Uniqueness: 15-Methyltritriacontane is unique due to its specific branching, which affects its physical properties and biological activity. The presence of the methyl group at the 15th position can influence its melting point, solubility, and interaction with biological receptors .
Eigenschaften
IUPAC Name |
15-methyltritriacontane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70/c1-4-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-34(3)32-30-28-26-24-22-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQGOONCABNXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336253 |
Source


|
| Record name | 15-Methyltritriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56987-77-0 |
Source


|
| Record name | 15-Methyltritriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3053840.png)






![2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide](/img/new.no-structure.jpg)






